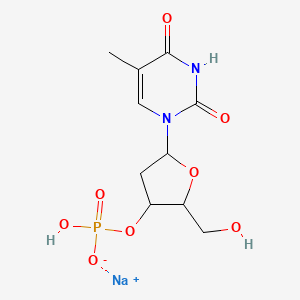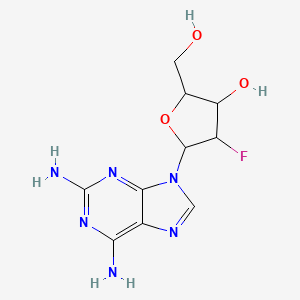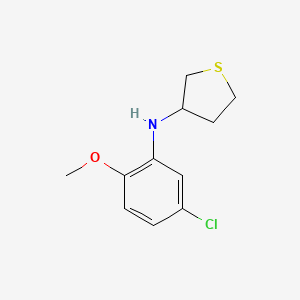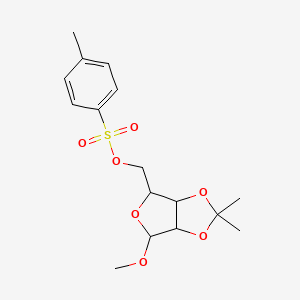
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH is a synthetic peptide composed of carbobenzoxy (Cbz)-protected amino acids: alanine (Ala), proline (Pro), and tyrosine (Tyr). This compound is often used in peptide synthesis and research due to its stability and the protective Cbz group, which prevents unwanted side reactions during synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Ala-DL-Pro-DL-Tyr-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of tyrosine using the Cbz group. This is followed by the sequential addition of proline and alanine, each protected by the Cbz group. The final product is obtained after deprotection and purification.
Protection of Tyrosine: Tyrosine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate to form Cbz-Tyr-OH.
Coupling with Proline: Cbz-Tyr-OH is then coupled with Cbz-Pro-OH using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form Cbz-Tyr-Pro-OH.
Addition of Alanine: The final step involves coupling Cbz-Tyr-Pro-OH with Cbz-Ala-OH under similar conditions to yield this compound.
Deprotection: The Cbz groups are removed using hydrogenation in the presence of a palladium catalyst to obtain the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin, allowing for easy purification and handling.
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The Cbz protecting groups can be removed by catalytic hydrogenation.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Major Products
Hydrolysis: Yields Cbz-DL-Ala, Cbz-DL-Pro, and Cbz-DL-Tyr.
Oxidation: Yields dityrosine or other oxidized tyrosine derivatives.
Reduction: Yields the deprotected peptide, DL-Ala-DL-Pro-DL-Tyr.
Applications De Recherche Scientifique
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of larger peptides and proteins.
Biological Studies: Serves as a model peptide for studying protein folding, stability, and interactions.
Drug Development: Used in the design and synthesis of peptide-based drugs and inhibitors.
Industrial Applications: Employed in the production of peptide-based materials and biopolymers.
Mécanisme D'action
The mechanism of action of Cbz-DL-Ala-DL-Pro-DL-Tyr-OH depends on its specific application. In biological systems, it can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. The Cbz group provides stability and prevents premature degradation, allowing the peptide to reach its target site effectively.
Comparaison Avec Des Composés Similaires
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH can be compared with other similar peptides such as:
Cbz-DL-Ala-DL-Pro-DL-Phe-OH: Similar structure but with phenylalanine (Phe) instead of tyrosine (Tyr). It has different biochemical properties and applications.
Cbz-DL-Ala-DL-Pro-DL-Ser-OH: Contains serine (Ser) instead of tyrosine, leading to different reactivity and biological activity.
Cbz-DL-Ala-DL-Pro-DL-Leu-OH: Leucine (Leu) replaces tyrosine, altering the peptide’s hydrophobicity and interaction with other molecules.
The uniqueness of this compound lies in the presence of tyrosine, which can undergo specific reactions such as phosphorylation, making it valuable in studying signal transduction pathways.
Propriétés
Formule moléculaire |
C25H29N3O7 |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H29N3O7/c1-16(26-25(34)35-15-18-6-3-2-4-7-18)23(31)28-13-5-8-21(28)22(30)27-20(24(32)33)14-17-9-11-19(29)12-10-17/h2-4,6-7,9-12,16,20-21,29H,5,8,13-15H2,1H3,(H,26,34)(H,27,30)(H,32,33) |
Clé InChI |
BZZSGOXWDYSEQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B12101558.png)

![8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine](/img/structure/B12101587.png)


![Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate](/img/structure/B12101597.png)




![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)


![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
